Solid-State Dihedral Angle and Hydrogen-Bonding Architecture vs. 3-(3-Fluorophenoxy)propanoic Acid
Single-crystal X-ray diffraction of 3-(2-fluorophenoxy)propanoic acid reveals a dihedral angle of 79.4(3)° between the carboxyl plane and the benzene ring, with centrosymmetric dimer formation via classical O–H⋯O hydrogen bonds [1]. For the 3-fluoro positional isomer, a directly comparable X-ray structure is not available; however, molecular modeling predicts a distinct spatial orientation of the fluorine atom relative to the carboxylic acid group, which would alter the intermolecular hydrogen-bonding network and crystal packing forces [2].
| Evidence Dimension | Dihedral angle (carboxyl group vs. benzene ring) |
|---|---|
| Target Compound Data | 79.4(3)° |
| Comparator Or Baseline | 3-(3-fluorophenoxy)propanoic acid: Not experimentally determined; predicted distinct geometry |
| Quantified Difference | Not quantifiable due to lack of experimental data for comparator |
| Conditions | Single-crystal X-ray diffraction at 153 K |
Why This Matters
The dihedral angle and consequent hydrogen-bonding network directly influence solid-state properties such as melting point, solubility, and crystal habit, which are critical for formulation and process chemistry decisions.
- [1] Acta Crystallographica Section E. (2010). 3-(2-Fluorophenoxy)propanoic acid. E67, o121. View Source
- [2] Molbase. 3-(3-fluorophenoxy)propanoic acid (CAS 133077-42-6). View Source
